N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various electrophiles.
Coupling Reactions: The azepane and thiophene derivatives are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the intermediate.
Final Acetamide Formation: The intermediate is reacted with 4-chloro-3-methylphenoxyacetic acid under amide coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the azepane ring.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified azepane derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The azepane ring may interact with receptor sites, while the thiophene and phenoxyacetamide moieties contribute to the compound’s overall bioactivity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
N-[2-(azepan-1-yl)ethyl]acetamide: Lacks the thiophene and phenoxy groups, resulting in different chemical properties.
2-(thiophen-2-yl)ethylamine: Contains the thiophene moiety but lacks the azepane and phenoxyacetamide groups.
4-chloro-3-methylphenoxyacetic acid: Contains the phenoxy group but lacks the azepane and thiophene moieties.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to its combination of azepane, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27ClN2O2S |
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Molecular Weight |
407.0 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-chloro-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H27ClN2O2S/c1-16-13-17(8-9-18(16)22)26-15-21(25)23-14-19(20-7-6-12-27-20)24-10-4-2-3-5-11-24/h6-9,12-13,19H,2-5,10-11,14-15H2,1H3,(H,23,25) |
InChI Key |
YNGKRUSIGGLHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3)Cl |
Origin of Product |
United States |
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